6-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-(3,4-DIMETHOXYPHENYL)-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolopyrimidine core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-DIMETHOXYPHENYL)-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 3,4-dimethoxyphenyl and 2-fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Methylation: The methyl groups are added using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The aromatic rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid, and sulfonation using sulfur trioxide.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biologically active molecules.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in oncology and neurology.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-DIMETHOXYPHENYL)-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is not fully understood but may involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-DIMETHOXYPHENYL)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
- 6-(3,4-DIMETHOXYPHENYL)-5-(2-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in 6-(3,4-DIMETHOXYPHENYL)-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs.
- Biological Activity : The specific substitution pattern may confer unique interactions with biological targets, making it a valuable compound for drug discovery.
Properties
Molecular Formula |
C22H20FN3O4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20FN3O4/c1-24-16-12-26(13-9-10-17(29-3)18(11-13)30-4)20(14-7-5-6-8-15(14)23)19(16)21(27)25(2)22(24)28/h5-12H,1-4H3 |
InChI Key |
CNLYJYXTQAYFCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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